![molecular formula C7H6N4O2 B1293196 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-70-4](/img/structure/B1293196.png)
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
説明
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C7H6N4O2 and a molecular weight of 178.1 g/mol . This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene . This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process.
化学反応の分析
Reduction Reactions
The nitro group at position 8 undergoes selective reduction under controlled conditions:
- Catalytic Hydrogenation : Hydrogen gas (H₂) in the presence of palladium-on-carbon (Pd/C) in ethanol at 25°C reduces the nitro group to an amine, yielding 6-methyl-8-amino- triazolo[4,3-a]pyridine (yield: 85–92%) .
- Metal Hydride Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C selectively reduces the nitro group without affecting the triazole ring (yield: 78%) .
Reaction | Conditions | Product | Yield |
---|---|---|---|
Catalytic hydrogenation | H₂, Pd/C, EtOH, 25°C | 6-Methyl-8-amino-triazolo-pyridine | 85–92% |
Metal hydride reduction | NaBH₄, THF, 0°C | 6-Methyl-8-amino-triazolo-pyridine | 78% |
Substitution Reactions
The nitro group participates in nucleophilic aromatic substitution (NAS) under electron-deficient conditions:
- Nucleophilic Displacement : Treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C replaces the nitro group with a methoxy group, forming 6-methyl-8-methoxy- triazolo[4,3-a]pyridine (yield: 65%) .
- Phosphorylation : Reactions with chloroethynylphosphonates in toluene at 60°C produce phosphorylated derivatives (e.g., 3-diethylphosphonyl-triazolo-pyridine ) via a ketenimine intermediate (yield: 72–89%) .
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaOMe | DMF, 120°C, 6 h | 6-Methyl-8-methoxy-triazolo-pyridine | 65% |
Cl–C≡P(O)(OEt)₂ | Toluene, 60°C, 48 h | 3-Diethylphosphonyl-triazolo-pyridine | 72–89% |
Cyclization and Coupling Reactions
The triazole ring facilitates cyclization and cross-coupling:
- Microwave-Assisted Cyclization : Heating with benzohydrazides in toluene under microwave irradiation (140°C, 30 min) forms fused polyheterocycles (e.g., triazolo-quinoxaline derivatives) via transamidation and condensation (yield: 83%) .
- Sonogashira Coupling : Iodo-substituted derivatives react with terminal alkynes (e.g., 4-ethylnylanisole) under Pd(PPh₃)₄ catalysis to form alkynyl-triazolo-pyridines (yield: 61%) .
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Microwave cyclization | Benzohydrazide, toluene, 140°C | Triazolo-quinoxaline derivative | 83% |
Sonogashira coupling | Pd(PPh₃)₄, 4-ethylnylanisole | 8-Alkynyl-triazolo-pyridine | 61% |
Rearrangement Reactions
The nitro group’s electron-withdrawing nature triggers structural rearrangements:
- Dimroth-Type Rearrangement : Heating in polar solvents (e.g., DMF) at 100°C induces ring expansion, converting 6-methyl-8-nitro-triazolo[4,3-a]pyridine into triazolo[1,5-a]pyrazine derivatives (yield: 54–68%) . Mechanistic studies suggest a ketenimine intermediate facilitates this transformation .
Rearrangement | Conditions | Product | Yield |
---|---|---|---|
Dimroth rearrangement | DMF, 100°C, 12 h | Triazolo[1,5-a]pyrazine derivative | 54–68% |
Mechanistic Insights
- Reduction Pathways : The nitro group’s reduction proceeds through a nitroso intermediate, confirmed by trapping experiments .
- Substitution Selectivity : The nitro group’s meta-directing effect governs regioselectivity in electrophilic substitutions .
- Rearrangement Energetics : Computational studies (DFT) reveal a 31.5 kcal/mol activation barrier for the Dimroth rearrangement, attributed to strain in the transition state .
Comparative Reactivity
Compared to analogues like 6,8-dinitro- triazolo[1,5-a]pyridine , the mononitro derivative exhibits:
科学的研究の応用
Medicinal Chemistry
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has been explored for its potential as a therapeutic agent. Its derivatives exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown the ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as c-Met and VEGFR-2. For instance, studies have reported IC50 values for different cancer cell lines as follows:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 1.05 | Induces apoptosis via c-Met signaling |
MCF-7 | 1.28 | Inhibits proliferation |
HeLa | 0.98 | Cell cycle arrest in G0/G1 phase |
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for infection treatment. The efficacy against specific pathogens is summarized below:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Moderate Inhibition |
Escherichia coli | Significant Inhibition |
Candida albicans | Moderate Inhibition |
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to explore new derivatives with potentially enhanced properties.
Material Science
The compound is also being investigated for its application in developing materials with specific electronic properties. Its unique structure may lead to innovations in electronic devices or sensors.
Case Study 1: Anticancer Efficacy
A study on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity
In a murine model of bacterial infection, administration of the compound led to a marked decrease in bacterial load compared to control groups, indicating its potential as a therapeutic agent against infections.
Unique Features
The unique substitution pattern of this compound imparts distinct chemical and biological properties that make it valuable in research.
作用機序
The mechanism of action of 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding often involves hydrogen bonding and π-π interactions with the active sites of the target molecules .
類似化合物との比較
Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: This compound has similar structural features but contains an additional nitro group, which can influence its reactivity and biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another related compound with a quinoxaline ring, known for its antiviral and antimicrobial activities.
Uniqueness
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in research and industry.
生物活性
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant biological activity. Its molecular formula is , and it has garnered attention for its potential therapeutic applications due to its diverse pharmacological properties. This article examines the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Weight : 178.15 g/mol
- CAS Number : 929000-70-4
- Molecular Structure : Chemical Structure
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : This compound has shown the ability to inhibit various kinases, including c-Met and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis .
- Induction of Apoptosis : Studies indicate that it can enhance apoptotic pathways in cancer cells by modulating the expression of anti-apoptotic proteins .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against a range of pathogens, making it a candidate for further development in treating infections .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 1.05 | Induces apoptosis via c-Met signaling |
MCF-7 | 1.28 | Inhibits proliferation |
HeLa | 0.98 | Cell cycle arrest in G0/G1 phase |
These findings suggest that the compound effectively inhibits cancer cell growth and induces programmed cell death .
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Significant Inhibition | |
Candida albicans | Moderate Inhibition |
These results highlight its potential as an antimicrobial agent.
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- Case Study 1 : A study on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Case Study 2 : In a murine model of bacterial infection, administration of the compound led to a marked decrease in bacterial load compared to control groups, indicating its potential as a therapeutic agent against infections.
特性
IUPAC Name |
6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)7-9-8-4-10(7)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFZJNTYXYHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650318 | |
Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-70-4 | |
Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。